

Application Notes and Protocols for Imaging Betalutin™ Tumor Targeting

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Compound of Interest

Compound Name: *Betalutin*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the imaging techniques used to monitor the tumor targeting of **Betalutin™** (¹⁷⁷Lu-lilotomab satetraxetan), a radioimmunotherapy agent for non-Hodgkin lymphoma (NHL). The following sections detail the underlying principles, experimental protocols for clinical imaging, and quantitative data derived from clinical trials.

Introduction to Betalutin™ and Imaging

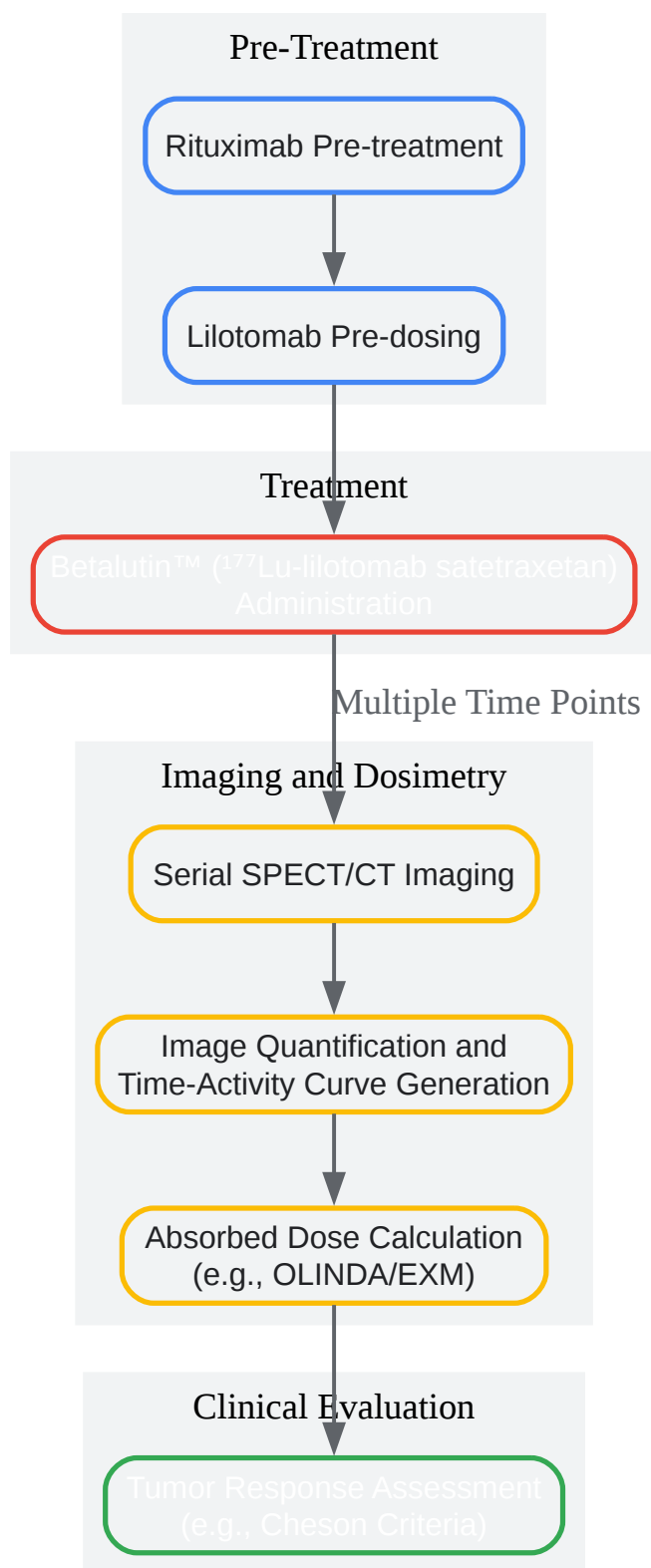
Betalutin™ is a radioimmunoconjugate composed of the murine anti-CD37 monoclonal antibody, lilotomab, conjugated to the beta- and gamma-emitting radionuclide Lutetium-177 (¹⁷⁷Lu) via the chelator satetraxetan.[1][2][3] The CD37 antigen is a promising therapeutic target as it is highly expressed on the surface of malignant B-cells in most B-cell lymphomas.[3][4] The gamma emissions of ¹⁷⁷Lu allow for non-invasive imaging using Single Photon Emission Computed Tomography (SPECT), enabling the visualization of the drug's biodistribution and quantification of tumor uptake and radiation doses to normal organs.[1][2] This is crucial for assessing treatment efficacy and ensuring patient safety.[5][6][7]

Core Application: Clinical Biodistribution and Dosimetry Studies

The primary application of imaging in the context of **Betalutin™** therapy is to perform patient-specific dosimetry to understand the safety and efficacy of the treatment. This involves serial imaging to determine the time-activity curves in tumors and critical organs.

Experimental Workflow for Clinical Imaging and Dosimetry

The following diagram outlines the typical workflow for a patient undergoing **Betalutin™** therapy with accompanying imaging for dosimetry.



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Caption: Clinical workflow for **Betalutin™** imaging and dosimetry.

Experimental Protocol: SPECT/CT Imaging for **Betalutin™**

This protocol is based on methodologies reported in the LYMRIT-37-01 Phase 1/2a clinical trial. [\[3\]](#)[\[5\]](#)[\[6\]](#)

1. Patient Preparation and Dosing:

- Pre-treatment with Rituximab: Patients are typically pre-treated with rituximab to deplete normal B-cells and improve the biodistribution of **Betalutin™**.[\[5\]](#)[\[6\]](#)
- Pre-dosing with Lilotomab: A "cold" (non-radiolabeled) lilotomab antibody is administered prior to **Betalutin™** to improve tumor targeting and reduce uptake in normal tissues, particularly the spleen.[\[3\]](#)[\[6\]](#)
- **Betalutin™** Administration: **Betalutin™** is administered intravenously at a prescribed activity level (e.g., 10, 15, or 20 MBq/kg body weight).[\[5\]](#)[\[6\]](#)

2. SPECT/CT Image Acquisition:

- Imaging Time Points: Serial imaging is performed at multiple time points post-injection to accurately determine the pharmacokinetics. Typical time points include:
 - Day 0 (within a few hours of injection)
 - Day 2 or 3
 - Day 6 or 7
- Instrumentation: A dual-head gamma camera equipped with a low-dose CT scanner is used.
- Acquisition Parameters (Example):
 - Collimator: Medium-energy collimators.
 - Energy Windows: A 20% window centered at 208 keV and a 10% window at 113 keV for ¹⁷⁷Lu. Scatter correction windows may also be used.

- SPECT Acquisition:
 - 128x128 matrix.
 - 60-64 projections over 360 degrees.
 - 20-30 seconds per projection.
- CT Acquisition: Low-dose CT for attenuation correction and anatomical localization (e.g., 120 kVp, 40 mAs).
- Image Reconstruction:
 - An iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM) is used.
 - Corrections for attenuation (using the CT map), scatter, and collimator-detector response are applied.

3. Image Analysis and Quantification:

- Volume of Interest (VOI) Delineation: VOIs are drawn on the co-registered SPECT/CT images for tumors and relevant organs (e.g., liver, spleen, kidneys, red marrow).
- Activity Quantification: The mean counts within each VOI are converted to activity (in MBq) using a system calibration factor.
- Time-Activity Curve Generation: The activity in each VOI at each time point is plotted against time. The area under this curve is calculated to determine the total number of disintegrations.

4. Dosimetry Calculation:

- Software: Dosimetry is calculated using software such as OLINDA/EXM.[\[5\]](#)
- Input Data: Patient-specific organ masses (derived from CT) and the time-activity curves are used as inputs.

- Output: The software calculates the absorbed radiation dose (in mGy/MBq or cGy) for each organ and tumor.

Quantitative Data from Clinical Trials

The following tables summarize the biodistribution and dosimetry data from the LYMRIT-37-01 study.

Table 1: Mean Absorbed Doses in Normal Organs for Different Pre-dosing Regimens^[6]

Organ	Arm 1 (40 mg Lilotomab) (mGy/MBq)	Arms 2 & 3 (No Lilotomab) (mGy/MBq)	Arm 4 (100 mg/m ² Lilotomab) (mGy/MBq)
Red Marrow	0.94	1.48	0.89
Spleen	2.09	3.20	1.13
Liver	0.86	0.95	0.70
Kidneys	0.40	0.49	0.35

Table 2: Tumor Absorbed Doses and Response^{[6][7]}

Parameter	Value
Range of Tumor Absorbed Doses	33 - 859 cGy
Mean Tumor Absorbed Dose per Administered Activity (Arms 1-4)	1.33 - 2.67 mGy/MBq
Threshold for Clinical Response (tTAD*)	≥ 200 cGy

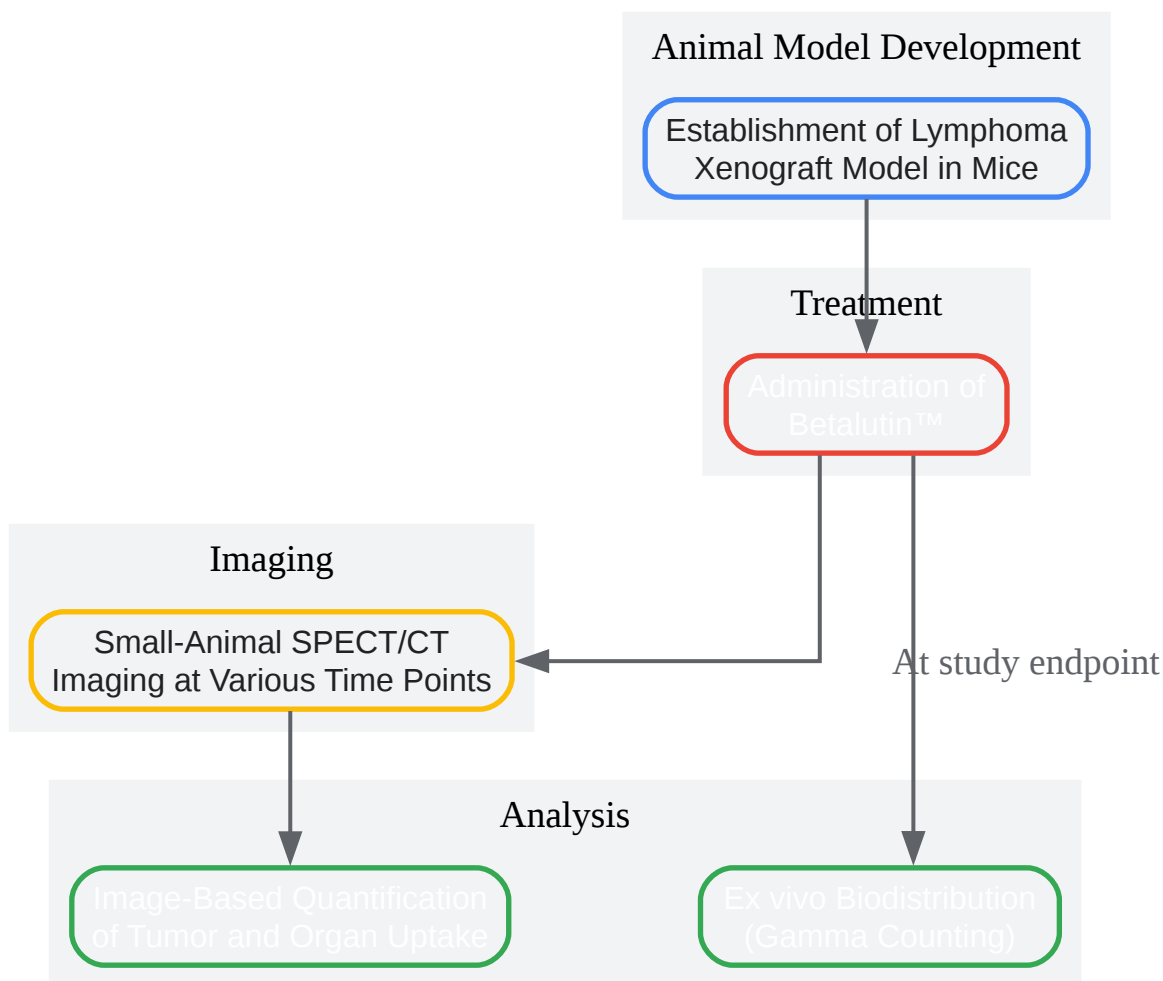
*tTAD: mean absorbed dose to the total tumor volume

Preclinical Imaging of Betalutin™

While clinical data is more extensive, preclinical studies in animal models, such as mice with lymphoma xenografts, are crucial for initial efficacy and safety assessments.^{[1][8]} These

studies typically involve similar imaging principles but on a smaller scale, often using dedicated small-animal SPECT/CT scanners.

Preclinical Imaging Workflow



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Caption: Preclinical workflow for **Betalutin™** imaging.

Conclusion

Imaging, particularly SPECT/CT, is an indispensable tool for monitoring the tumor targeting of **Betalutin™**. It provides critical, patient-specific data on biodistribution and dosimetry, which helps in understanding the therapeutic window and optimizing treatment regimens. The protocols and data presented here, derived from key clinical trials, offer a foundational guide for

researchers and drug development professionals working with **Betalutin™** and similar radioimmunotherapeutics.

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